![molecular formula C17H15Cl2NO B12088856 N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dichloro phényl)-1,2,3,4-tétrahydronaphtalèn-1-yl]formamide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un groupe dichlorophényle lié à une fraction tétrahydronaphtalényle, avec un groupe fonctionnel formamide. Sa structure chimique distincte en fait un sujet intéressant pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de N-[4-(3,4-dichloro phényl)-1,2,3,4-tétrahydronaphtalèn-1-yl]formamide implique généralement la réaction de la 3,4-dichlorophénylamine avec l'acide 1,2,3,4-tétrahydronaphtalène-1-carboxylique dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un agent déshydratant tel que le chlorure de thionyle ou l'oxychlorure de phosphore pour faciliter la formation du groupe formamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(3,4-dichloro phényl)-1,2,3,4-tétrahydronaphtalèn-1-yl]formamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe formamide en une amine ou d'autres formes réduites.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une variété de dérivés phényliques substitués.
Applications de recherche scientifique
N-[4-(3,4-dichloro phényl)-1,2,3,4-tétrahydronaphtalèn-1-yl]formamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-[4-(3,4-dichloro phényl)-1,2,3,4-tétrahydronaphtalèn-1-yl]formamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3,4-Dichlorophényl)octanamide : Partage le groupe dichlorophényle mais diffère par la longueur et la structure de la chaîne aliphatique.
3,4-Dichloro-N-méthylbenzamide : Groupe dichlorophényle similaire avec une structure d'amide différente.
Unicité
N-[4-(3,4-dichloro phényl)-1,2,3,4-tétrahydronaphtalèn-1-yl]formamide est unique en raison de sa combinaison du groupe dichlorophényle avec une fraction tétrahydronaphtalényle et un groupe fonctionnel formamide. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la distinguent des autres composés similaires.
Propriétés
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQHFJQQMCUQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
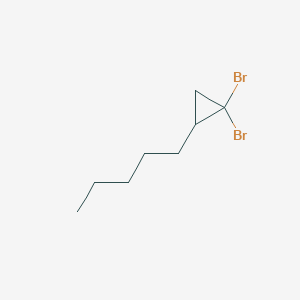


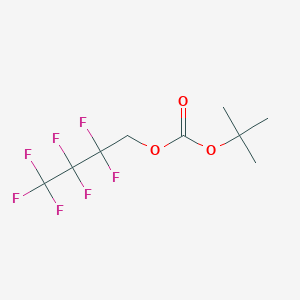
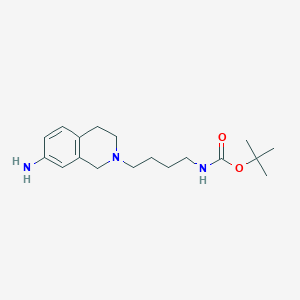

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
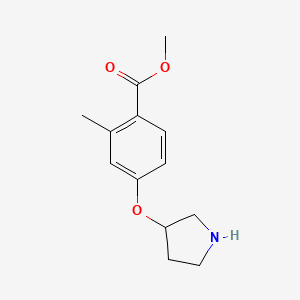
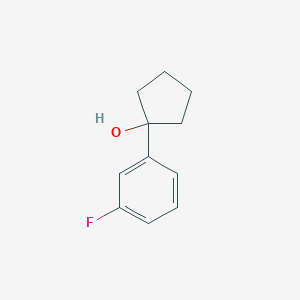

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)

